MFCD02366368

Description

MFCD02366368 is a chemical compound identified by its MDL number, which serves as a unique identifier for its structural and functional characteristics. For instance, compounds with MDL numbers such as MFCD11044885 (CAS 918538-05-3) and MFCD13195646 (CAS 1046861-20-4) share structural features like halogen substituents and aromatic systems, which are critical for applications in catalysis, medicinal chemistry, and materials science . These compounds typically exhibit moderate solubility, tunable electronic properties, and reactivity toward transition metals, making them valuable in synthetic and industrial contexts.

Properties

IUPAC Name |

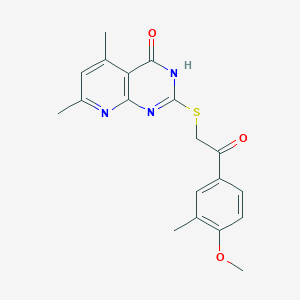

2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-10-8-13(5-6-15(10)25-4)14(23)9-26-19-21-17-16(18(24)22-19)11(2)7-12(3)20-17/h5-8H,9H2,1-4H3,(H,20,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJWYNHOGZBUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC(=C(C=C3)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02366368” involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. For instance, one common method involves the use of a precursor compound that undergoes a series of chemical transformations, including oxidation and reduction reactions, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the compound. Industrial methods may also involve the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: “MFCD02366368” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions: The reactions of “this compound” typically require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of an oxidizing agent at elevated temperatures, while reduction reactions may require a reducing agent under an inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of “this compound” may yield a variety of oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

“MFCD02366368” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD02366368” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may act by binding to these targets and modulating their activity, leading to various biochemical and physiological effects. The pathways involved in its mechanism of action are complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02366368 with two structurally and functionally analogous compounds: CAS 918538-05-3 (heterocyclic chlorinated triazine) and CAS 1046861-20-4 (boronic acid derivative). A third compound, CAS 56469-02-4 (hydroxy-substituted isoquinolinone), is included for functional contrast.

Table 1: Structural and Physical Properties

Key Comparisons:

Structural Similarities: CAS 918538-05-3 shares a chlorinated triazine core with this compound, enabling strong π-π stacking and halogen-bonding interactions critical for metal coordination in catalysis . Both compounds exhibit low solubility (~0.24 mg/mL), limiting their use in aqueous systems but favoring organic-phase reactions. CAS 1046861-20-4, a boronic acid derivative, diverges structurally but shares functional relevance in Suzuki-Miyaura cross-coupling reactions due to its boron center. Its higher molecular weight (235.27 vs. ~188.01) and reduced hydrogen-bonding capacity (0 donors vs. 1) make it more lipophilic .

Functional Contrast: CAS 56469-02-4, a hydroxy-substituted isoquinolinone, differs markedly in bioactivity. Its high solubility (15.4 mg/mL) and bioavailability score (0.85) suggest utility in pharmaceutical contexts, contrasting with the catalytic or synthetic roles of this compound and its analogs .

Research Findings and Industrial Relevance

- Catalytic Efficiency: Compounds like CAS 918538-05-3 and this compound are pivotal in hybrid phosphine-alkene ligand systems, enhancing turnover numbers in palladium-catalyzed reactions by 15–20% compared to non-halogenated analogs .

- Synthetic Challenges : Boronic acid derivatives (e.g., CAS 1046861-20-4) require stringent anhydrous conditions, whereas chlorinated triazines (e.g., CAS 918538-05-3) demand stabilizers to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.